molecular formula C23H27N3O2 B12009188 2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- CAS No. 53967-10-5

2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)-

Cat. No.: B12009188
CAS No.: 53967-10-5
M. Wt: 377.5 g/mol
InChI Key: ONISVGVNTCDONI-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- is a synthetic compound with the molecular formula C23H27N3O2. It is known for its unique structure, which includes a piperidine ring attached to a propyl chain, and two phenyl groups attached to the imidazolidinedione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the piperidine ring in 2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

CAS No.

53967-10-5

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

5,5-diphenyl-3-(3-piperidin-1-ylpropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C23H27N3O2/c27-21-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)24-22(28)26(21)18-10-17-25-15-8-3-9-16-25/h1-2,4-7,11-14H,3,8-10,15-18H2,(H,24,28)

InChI Key

ONISVGVNTCDONI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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